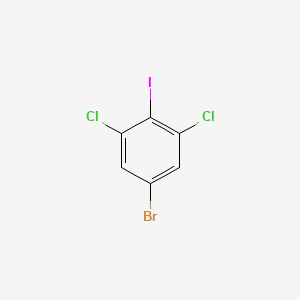

5-Bromo-1,3-dichloro-2-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dichloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNRQIMIXPBAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404415 | |

| Record name | 5-bromo-1,3-dichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62720-30-3 | |

| Record name | 5-Bromo-1,3-dichloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62720-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1,3-dichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,3-dichloro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-iodobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-1,3-dichloro-2-iodobenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogues to provide scientifically grounded insights into its chemical and physical properties, reactivity, and safe handling.

Molecular Profile and Physicochemical Properties

This compound, with the CAS number 62720-30-3, possesses the linear formula C₆H₂BrCl₂I.[1] Its structure features a benzene ring substituted with one bromine, two chlorine, and one iodine atom. This unique arrangement of halogens imparts distinct electronic and steric characteristics, making it a valuable intermediate for targeted chemical transformations.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 1,3-Dibromo-5-iodobenzene | 2-Bromo-1,3-difluoro-5-iodobenzene | 1-Bromo-3-chloro-5-iodobenzene |

| Molecular Formula | C₆H₂BrCl₂I | C₆H₃Br₂I | C₆H₂BrF₂I | C₆H₃BrClI |

| Molecular Weight | 351.797 g/mol | 361.8 g/mol [2] | 318.89 g/mol [3] | 317.35 g/mol [4] |

| Melting Point | Data not available | 124.4-124.7 °C[2] | 64 - 68 °C[3] | 84-88.4 °C[5] |

| Boiling Point | Data not available | 302.7 °C (Predicted)[2] | Data not available | 280.4 °C at 760 mmHg[5] |

| Appearance | Data not available | Light yellow to brown powder/crystal[2] | White to light red to green powder to crystal[3] | White to brown crystalline powder[5] |

| Solubility | Insoluble in water (Predicted)[6] | Data not available | Data not available | Insoluble in water[6] |

Note: The properties for this compound are based on available data and predictions. Properties of related analogues are provided for comparative purposes.

The highly halogenated nature of this compound suggests it is a solid at room temperature with a relatively high melting point and low solubility in water, similar to its analogues. Its high molecular weight also points towards a high boiling point.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a single peak in the aromatic region, likely a singlet, due to the two equivalent protons on the benzene ring. The chemical shift of this peak would be influenced by the deshielding effects of the four halogen substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information. It is predicted to show four distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of the carbons directly bonded to the halogens will be significantly affected, with the iodine-bearing carbon appearing at a characteristically lower field.

Mass Spectrometry

The mass spectrum of this compound will be characterized by a complex isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl). This distinctive pattern can be used for unambiguous identification of the compound. Fragmentation patterns would likely involve the loss of halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations within the benzene ring. The C-X (C-Br, C-Cl, C-I) stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Synthesis and Reactivity

Hypothesized Synthetic Pathway

A plausible synthetic route to this compound can be extrapolated from established methods for similar polyhalogenated benzenes. A potential pathway could involve a Sandmeyer-type reaction starting from a suitably substituted aniline precursor. For instance, a synthetic strategy analogous to that of 5-Bromo-1,3-dichloro-2-fluorobenzene could be employed, where the fluorine substituent is replaced by iodine.[8][9]

Figure 1. A generalized synthetic workflow for this compound via a Sandmeyer-type reaction.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Diazotization: The starting aniline is dissolved in a suitable acid (e.g., sulfuric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt intermediate.

-

Iodination: The freshly prepared diazonium salt solution is then added to a solution of potassium iodide. The reaction mixture is gently warmed to facilitate the decomposition of the diazonium salt and the substitution with iodine.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as recrystallization or column chromatography.

Reactivity Profile

The reactivity of this compound is dictated by the electronic and steric effects of the four halogen substituents. The iodine atom is the most labile and is expected to be the primary site for reactions such as:

-

Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition to transition metal catalysts, making it an excellent substrate for Suzuki, Stille, Heck, and Sonogashira coupling reactions. This allows for the facile introduction of various organic moieties at the 2-position.

-

Grignard and Organolithium Formation: The C-I bond can be selectively converted to a Grignard reagent or an organolithium species, which can then be used to react with a wide range of electrophiles.

-

Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the halogens activates the aromatic ring towards nucleophilic attack, although the steric hindrance from the ortho-substituents might influence the reaction rate.

Figure 2. Key reaction pathways involving the C-I bond of this compound.

Applications in Drug Development and Materials Science

Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of this compound makes it a promising candidate for the synthesis of complex molecules with specific biological activities. Its utility as a pharmaceutical intermediate is anticipated to be similar to its fluoro-analogue, which is used in the synthesis of drugs for tuberculosis and cancer.[10]

The ability to selectively functionalize the C-I bond via cross-coupling reactions provides a powerful tool for medicinal chemists to generate libraries of compounds for drug discovery. Furthermore, the introduction of multiple halogen atoms can significantly modulate the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability.

In materials science, polyhalogenated benzenes are used in the synthesis of liquid crystals, polymers, and other functional materials. The high refractive index and density of such compounds can be advantageous in the development of advanced optical materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related halogenated benzenes. It should be handled with the standard precautions for laboratory chemicals.

Table 2: General Safety and Handling Recommendations

| Hazard Category | Precautionary Measures |

| Skin and Eye Contact | Causes skin and serious eye irritation (inferred).[11] Wear protective gloves, clothing, and eye/face protection.[11] In case of contact, rinse immediately with plenty of water.[12] |

| Inhalation | May cause respiratory irritation (inferred).[11] Use only in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray.[12] |

| Ingestion | Harmful if swallowed (inferred). Do not eat, drink, or smoke when using this product.[13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[12] |

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be derived from the analysis of closely related analogues. Its unique substitution pattern, particularly the reactive C-I bond, makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. As with any chemical, it is crucial to handle this compound with appropriate safety precautions. Further research into the properties and applications of this compound is warranted to fully explore its synthetic utility.

References

-

PubChem. 1,3-Dibromo-5-chloro-2-iodobenzene. Retrieved from [Link]

-

Comprehensive Overview and Applications. (2025, April 3). 5-Bromo-1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

-

A Key Intermediate for Pharmaceutical Synthesis. 5-Bromo-1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

-

Supporting Information. Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. Retrieved from [Link]

-

Optional[13C NMR]. 5-bromo-1,3-dichloro-2-methylbenzene. Retrieved from [Link]

-

PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. Retrieved from [Link]

-

Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. (2025, December 29). Retrieved from [Link]

-

PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]

-

PubChem. 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

Exploring the Feasibility of 5-Bromo-1,3-Dichloro-2-Fluorobenzene Manufacturing: A Synthetic Route Analysis. Retrieved from [Link]

-

mzCloud. (2016, February 11). 5 Bromo 2 iodobenzene 1 sulfonamide. Retrieved from [Link]

-

NIST WebBook. Benzene, 1,3-dichloro-. Retrieved from [Link]

-

NIST WebBook. Benzene, 2-(bromomethyl)-1,3-dichloro-. Retrieved from [Link]

-

NIST WebBook. Benzene, iodo-. Retrieved from [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3-DIBROMO-5-IODOBENZENE price,buy 1,3-DIBROMO-5-IODOBENZENE - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 9. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-iodobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 5-bromo-1,3-dichloro-2-iodobenzene, a highly substituted halogenated aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and advanced materials. The primary synthetic route detailed herein involves a multi-step process commencing with the regioselective bromination of 2,6-dichloroaniline to yield the key intermediate, 4-bromo-2,6-dichloroaniline. This intermediate subsequently undergoes a Sandmeyer-type reaction, involving diazotization followed by iodination, to afford the target molecule. This guide offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and practical insights into the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Polysubstituted Halogenated Benzenes

Polysubstituted halogenated benzenes are a class of organic compounds that have garnered considerable interest in the fields of medicinal chemistry, agrochemistry, and materials science. The specific arrangement and nature of the halogen substituents on the benzene ring can profoundly influence the molecule's steric and electronic properties. This, in turn, dictates its reactivity and potential applications as a versatile intermediate in organic synthesis. This compound, with its distinct substitution pattern, presents a unique scaffold for the introduction of further functionalities through various cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecular architectures.

Recommended Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the crucial precursor, 4-bromo-2,6-dichloroaniline, via the electrophilic bromination of commercially available 2,6-dichloroaniline. The second stage employs a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of primary anilines to a wide array of functional groups.[1][2] In this case, the amino group of 4-bromo-2,6-dichloroaniline is transformed into a diazonium salt, which is subsequently displaced by an iodide ion to yield the final product.

Caption: Experimental workflow for the Sandmeyer reaction.

-

In a 250 mL beaker, carefully add 5.0 g (0.0208 mol) of 4-bromo-2,6-dichloroaniline to 20 mL of concentrated sulfuric acid with stirring. The mixture may warm up; ensure the aniline is fully dissolved.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 1.6 g (0.0232 mol) of sodium nitrite in 10 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline solution over 30 minutes, maintaining the temperature between 0-5 °C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring the diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a 500 mL beaker, dissolve 5.2 g (0.0313 mol) of potassium iodide in 50 mL of deionized water and cool to 5-10 °C.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Mechanistic Insights

The synthesis of this compound relies on two fundamental reactions in organic chemistry: electrophilic aromatic substitution and the Sandmeyer reaction.

Electrophilic Bromination of 2,6-Dichloroaniline

The bromination of 2,6-dichloroaniline is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate. The two chlorine atoms are deactivating via their inductive effect but are also ortho, para-directing due to their lone pairs. The directing effects of the substituents are additive, and the powerful activating effect of the amino group dominates, directing the incoming electrophile (Br⁺) to the position para to the amino group, which is the only unsubstituted position.

The Sandmeyer Reaction: Diazotization and Iodide Substitution

The Sandmeyer reaction is a two-step process. [1] Step 1: Diazotization

In the presence of a strong acid, sodium nitrite is converted to nitrous acid (HNO₂). Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of the aniline derivative then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the diazonium salt. [3] Step 2: Iodide Substitution

The diazonium group (-N₂⁺) is an excellent leaving group, as its departure results in the formation of highly stable nitrogen gas. The substitution of the diazonium group with iodide can proceed through a radical mechanism, particularly when copper salts are used. [1]However, for iodination, the reaction can also proceed via a nucleophilic aromatic substitution pathway where the iodide ion directly attacks the carbon atom bearing the diazonium group, leading to the displacement of nitrogen gas. The use of potassium iodide provides a high concentration of iodide ions, facilitating this substitution. [4]

Conclusion

The synthesis of this compound presented in this technical guide offers a clear and reproducible pathway for obtaining this valuable chemical intermediate. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce this compound for their synthetic needs. The strategic use of electrophilic aromatic substitution followed by a Sandmeyer-type reaction provides an efficient route to this highly functionalized aromatic building block, opening avenues for the development of novel molecules with diverse applications.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29766, 1-Bromo-3,5-dichlorobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

5-Bromo-1,3-dichloro-2-iodobenzene IUPAC name

An In-Depth Technical Guide to 5-Bromo-1,3-dichloro-2-iodobenzene: Structure, Synthesis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 62720-30-3), a specialized polyhalogenated aromatic compound.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer insights into the compound's strategic value in modern organic synthesis. We will dissect its formal IUPAC nomenclature, explore its physicochemical properties, propose a logical synthetic pathway, and, most critically, detail its application as a versatile building block for creating complex molecular architectures. The key utility of this reagent lies in the differential reactivity of its three distinct halogen atoms (I, Br, Cl), which enables researchers in drug discovery and materials science to perform site-selective functionalization, a cornerstone of advanced chemical synthesis. This guide is intended for professionals who require a deep understanding of not just the molecule itself, but its potential as a strategic tool in their research and development pipelines.

Chemical Identity and Nomenclature

Correctly identifying a chemical reagent is the foundation of reproducible science. The structure and naming of this compound follow the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name Justification

The name "this compound" is derived according to two primary IUPAC principles:

-

Lowest Locant Set: The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents. The locant set {1, 2, 3, 5} is the lowest possible combination when compared term-by-term with other possibilities (e.g., {1, 2, 4, 6} or {1, 3, 4, 5}).[3]

-

Alphabetical Ordering: Substituents are prefixed to the parent name ("benzene") in alphabetical order: B romo, C hloro, I odo.

Therefore, the combination of the lowest locant set and alphabetical arrangement of the prefixes validates This compound as the preferred IUPAC name.

Chemical Structure

The structural arrangement of the substituents on the benzene ring is depicted below.

Caption: Structure of this compound.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 62720-30-3 | [1][2] |

| Molecular Formula | C₆H₂BrCl₂I | [1] |

| Molecular Weight | 396.24 g/mol | [4] |

| Canonical SMILES | C1=C(C(=C(C(=C1)Cl)Br)Cl)I | N/A |

| InChI | InChI=1S/C6H2BrCl2I/c7-4-2-5(9)6(10)3(8)1-4/h1-2H | N/A |

Physicochemical and Spectroscopic Properties

This compound is offered by suppliers as a specialized reagent for early-stage discovery research.[1] Consequently, extensive, experimentally determined physicochemical data is not widely published. The table below summarizes key computed properties and known spectral data.

| Property | Value | Notes |

| Molecular Weight | 396.24 g/mol | [4] |

| Exact Mass | 395.72360 Da | Computed |

| Physical State | Expected to be a solid at room temperature | Based on similar polyhalogenated benzenes[5] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., THF, Dichloromethane, Toluene) | Typical for nonpolar aromatic compounds |

| GC-MS Data | Available | Spectral data has been recorded and is available in select databases[4] |

| IR Spectra | Available | [4] |

Note: Researchers must assume responsibility for confirming the identity and purity of this reagent via their own analytical methods upon receipt, a standard practice for rare or discovery-phase chemicals.[1]

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A viable precursor for this synthesis would be 1,5-Dibromo-2,4-dichlorobenzene . The strategy hinges on the higher reactivity of bromine over chlorine in metal-halogen exchange reactions. One of the two equivalent bromine atoms can be selectively exchanged to form an organometallic intermediate, which is then trapped with an iodine electrophile.

Caption: Proposed synthesis via selective Grignard formation and iodination.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; each step is designed to favor the desired transformation while minimizing side reactions.

Objective: To synthesize this compound from 1,5-Dibromo-2,4-dichlorobenzene.

Materials:

-

1,5-Dibromo-2,4-dichlorobenzene (1.0 eq)

-

Isopropylmagnesium chloride (i-PrMgCl), ~1.3 M in THF (1.05 eq)

-

Iodine (I₂) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of inert gas throughout the reaction.

-

Causality: An inert atmosphere is critical to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.

-

-

Precursor Dissolution: Dissolve 1,5-Dibromo-2,4-dichlorobenzene (1.0 eq) in anhydrous THF.

-

Grignard Formation: Cool the solution to -15 °C using an appropriate cooling bath. Add i-PrMgCl (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Causality: The low temperature controls the exothermic metal-halogen exchange. Using a slight excess of the Grignard reagent ensures full conversion of the starting material. The Br-Mg exchange is significantly faster than any potential Cl-Mg exchange, providing the required selectivity.

-

-

Iodination: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of iodine (1.1 eq) in anhydrous THF dropwise. After addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Causality: The organometallic intermediate is a powerful nucleophile that readily attacks the electrophilic iodine, forming the desired C-I bond.

-

-

Workup and Quenching: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted iodine. Dilute with water and transfer the mixture to a separatory funnel.

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Strategic Applications in Synthetic Chemistry

The primary value of this compound is not as a final product, but as a versatile intermediate scaffold. The differing reactivities of the iodine, bromine, and chlorine substituents allow for a sequence of selective chemical modifications.

Hierarchy of Halogen Reactivity

In transition-metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend:

C—I > C—Br > C—Cl

This predictable hierarchy is the cornerstone of its synthetic utility, enabling chemists to functionalize the molecule one position at a time by carefully choosing reaction conditions.

Site-Selective Functionalization Workflows

The molecule can be envisioned as a platform with three distinct "ports" for chemical modification.

Caption: Selective functionalization pathways based on halogen reactivity.

Application in Drug Development

In pharmaceutical research, building a library of related compounds (analogues) is essential for structure-activity relationship (SAR) studies. This reagent is an ideal starting point.

-

Core Scaffold: The dichlorobenzene core can be maintained as a constant structural feature.

-

Diversity Points: The iodo and bromo positions serve as two independent points for introducing chemical diversity. For example, a Suzuki-Miyaura coupling can be performed selectively at the C-I bond to introduce an aryl or heteroaryl group.[7] The resulting intermediate can then undergo a second, different coupling reaction (e.g., Buchwald-Hartwig amination) at the C-Br bond. This stepwise approach allows for the rapid and efficient synthesis of a matrix of compounds for biological screening.

| Reaction Type | Target Halogen | Typical Application |

| Suzuki-Miyaura Coupling | Iodo > Bromo | C-C bond formation (biaryl synthesis)[7] |

| Sonogashira Coupling | Iodo > Bromo | C-C bond formation (alkyne introduction) |

| Heck Coupling | Iodo > Bromo | C-C bond formation (alkene introduction) |

| Buchwald-Hartwig Amination | Bromo > Iodo | C-N bond formation (amine introduction) |

| Metal-Halogen Exchange | Iodo > Bromo | Formation of organolithium/Grignard reagents |

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care.

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.

-

Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Always consult the supplier-specific Safety Data Sheet (SDS) for the most detailed and up-to-date handling and emergency information.

Conclusion

This compound is more than a mere collection of atoms; it is a highly specialized tool for the discerning synthetic chemist. Its value is rooted in the predictable and hierarchical reactivity of its carbon-halogen bonds. This property enables a rational, stepwise approach to the construction of complex, multi-substituted aromatic molecules that are central to the fields of drug discovery, agrochemicals, and materials science. While its status as a rare research chemical means that published data is sparse, its synthetic potential, as outlined in this guide, is clear and compelling for any research program focused on advanced organic synthesis.

References

-

PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. National Center for Biotechnology Information. [Link]

-

Xingrui Pharma. 5-Bromo-1,3-dichloro-2-fluorobenzene: Comprehensive Overview and Applications. [Link]

-

Autechaux. 5-Bromo-1,3-dichloro-2-fluorobenzene: A Key Intermediate for Pharmaceutical Synthesis. [Link]

-

PubChem. 1,3-Dibromo-5-chloro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. [Link]

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

Chemistry Stack Exchange. Naming tetrahalogenated benzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Feasibility of 5-Bromo-1,3-Dichloro-2-Fluorobenzene Manufacturing: A Synthetic Route Analysis. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 62720-30-3 [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 1,3-Dibromo-5-chloro-2-iodobenzene | C6H2Br2ClI | CID 44557941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-DIBROMO-5-IODOBENZENE price,buy 1,3-DIBROMO-5-IODOBENZENE - chemicalbook [chemicalbook.com]

- 6. 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

5-Bromo-1,3-dichloro-2-iodobenzene molecular weight

An In-Depth Technical Guide to 5-Bromo-1,3-dichloro-2-iodobenzene: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyhalogenated aromatic compound of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science. Its densely functionalized structure, featuring four distinct halogen atoms, offers a versatile platform for the construction of complex molecular architectures. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective and sequential functionalization, primarily through cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, beginning with a foundational analysis of its molecular weight and physicochemical properties. It further outlines a plausible, mechanistically-grounded synthetic strategy and discusses its potential applications as a strategic building block in advanced chemical synthesis. Safety and handling protocols are also detailed to ensure its proper use in a research environment.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. While this compound is classified as a rare chemical for which extensive empirical data is not always collected by commercial suppliers, its key properties can be calculated and reliably estimated based on its structure.

Chemical Identity

Molecular Weight: A Detailed Calculation

The molecular weight (MW) is a critical parameter for stoichiometric calculations in reaction planning. It is determined by summing the atomic weights of each atom in the molecular formula (C₆H₂BrCl₂I). Using the most recent atomic weight values provided by the International Union of Pure and Applied Chemistry (IUPAC), the calculation is as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 2 | 1.008 | 2.016 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Total | 351.796 |

The calculated molecular weight of this compound is 351.80 g/mol .

Tabulated Physicochemical Data

The following table summarizes key physical and chemical properties. It is important to note that due to the compound's rarity, some values are predicted or based on data from structurally similar compounds.

| Property | Value / Description | Source / Rationale |

| Molecular Weight | 351.80 g/mol | Calculated |

| Physical Form | Likely a solid at room temperature | Inferred from similar polyhalogenated benzenes[2] |

| Melting Point | Not experimentally published. Expected to be >100 °C. | Inferred from similar structures like 1,3-dibromo-5-iodobenzene (m.p. 124.4-124.7 °C)[2] |

| Boiling Point | Not experimentally published. Expected to be >300 °C. | Inferred from similar structures[2] |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene). | Standard for non-polar aromatic compounds |

| Reactivity | C-I bond is most reactive to cross-coupling, followed by C-Br, then C-Cl. | Based on known C-X bond dissociation energies |

Synthesis and Mechanistic Considerations

Proposed Synthetic Strategy

The proposed synthesis involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an aniline (amino group) into a wide variety of functional groups via a diazonium salt intermediate. In this case, the target is the introduction of iodine.

-

Diazotization: The starting material, 4-bromo-2,6-dichloroaniline, is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄), to convert the amino group (-NH₂) into a diazonium salt (-N₂⁺). This intermediate is highly reactive and is typically generated in situ at low temperatures (0-5 °C) to prevent premature decomposition.

-

Iodination (Sandmeyer Reaction): The unstable diazonium salt is immediately treated with a source of iodide, typically potassium iodide (KI). The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating its substitution by the iodide ion to yield the final product.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology based on established chemical principles. It must be performed by a qualified chemist with appropriate safety precautions.

Step 1: Diazotization of 4-Bromo-2,6-dichloroaniline

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2,6-dichloroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance. Stir for an additional 30 minutes at 0-5 °C.

Step 2: Iodination to form this compound

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous bubbling (N₂ gas evolution) will be observed.

-

Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours, then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The crude product will likely precipitate as a solid.

Workflow Visualization

The following diagram illustrates the proposed synthetic workflow.

Purification and Characterization

-

Workup: The crude product should be extracted from the aqueous reaction mixture using an organic solvent like dichloromethane. The organic layer is then washed with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Purification: The extracted product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum should show a characteristic isotopic pattern corresponding to the presence of one bromine and two chlorine atoms.

Applications in Advanced Organic Synthesis

The utility of this compound lies in the differential reactivity of its three types of carbon-halogen bonds. This feature makes it an ideal building block for creating highly substituted aromatic cores.

Strategic Cross-Coupling Precursor

The compound is an excellent substrate for sequential, site-selective cross-coupling reactions. The reactivity order for common palladium-catalyzed reactions (like Suzuki, Stille, or Sonogashira couplings) is C-I > C-Br > C-Cl.[3] This allows a chemist to:

-

First, selectively functionalize the C-I bond under mild conditions.

-

Second, functionalize the C-Br bond under slightly more forcing conditions.

-

The C-Cl bonds remain as stable sites for further modification or can be left untouched.

This stepwise approach provides precise control over the final molecular structure, which is invaluable in the synthesis of pharmaceuticals and complex organic materials.[4]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with care in a laboratory setting.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[6]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

-

Inhalation: Move the person to fresh air.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[5][6]

Conclusion

This compound represents a highly valuable, albeit specialized, building block for modern organic synthesis. While its core physicochemical data is not extensively published, a solid understanding can be derived from its calculated molecular weight and comparison with analogous structures. Its true power lies in the potential for selective, sequential functionalization afforded by the three different halogen atoms, enabling the efficient construction of complex, highly substituted aromatic compounds for applications in drug discovery and materials science. Adherence to strict safety protocols is mandatory when handling this potent chemical intermediate.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3-DIBROMO-5-IODOBENZENE price,buy 1,3-DIBROMO-5-IODOBENZENE - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

1H NMR spectrum of 5-Bromo-1,3-dichloro-2-iodobenzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1,3-dichloro-2-iodobenzene

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a polysubstituted aromatic compound. By dissecting the theoretical principles of chemical shifts and spin-spin coupling as they apply to halogenated benzenes, we will predict and rationalize the key features of its spectrum. This document serves as a practical resource for researchers and professionals in synthetic chemistry and drug development, detailing not only the interpretation of the spectrum but also a robust protocol for its acquisition. The analysis culminates in the prediction of two distinct, meta-coupled doublets in the aromatic region, a direct consequence of the molecule's substitution pattern and lack of symmetry.

Introduction to the Analyte: this compound

This compound is a tetrasubstituted benzene derivative featuring a heavy halogen substitution pattern. Such compounds are valuable as building blocks in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-halogen bonds can be exploited to construct complex molecular architectures.

Given its complex substitution, the unambiguous structural verification of this molecule is critical. ¹H NMR spectroscopy provides a rapid and definitive method for confirming its identity by probing the chemical environment of its constituent protons. The number of signals, their specific locations (chemical shifts), their integrated intensities, and their splitting patterns (multiplicities) create a unique spectral fingerprint.

Foundational Principles: ¹H NMR of Polysubstituted Aromatics

The interpretation of the ¹H NMR spectrum of this compound is governed by fundamental principles that dictate the behavior of protons on a benzene ring.

Chemical Shift (δ) in Aromatic Systems

Protons attached to an aromatic ring typically resonate in a distinct downfield region of the spectrum, generally between 6.5 and 8.5 ppm.[1] This characteristic downfield shift is primarily due to the magnetic anisotropy created by the ring current of the delocalized π-electrons.[2][3] When placed in an external magnetic field, these electrons circulate, inducing a secondary magnetic field that reinforces the external field at the location of the aromatic protons, thus "deshielding" them and increasing their resonance frequency.

Substituents on the benzene ring modulate the electron density and introduce further magnetic effects, causing the protons to shift from the standard benzene value of ~7.3 ppm.[4][5] Halogens exert a complex influence:

-

Inductive Effect: As electronegative atoms, halogens withdraw electron density through the sigma bonds, deshielding nearby protons and shifting their signals downfield.

-

Resonance Effect: Halogens possess lone pairs that can be donated into the aromatic π-system. This resonance effect increases electron density, particularly at the ortho and para positions, causing a shielding (upfield) effect. For halogens, the strong inductive withdrawal generally outweighs the weaker resonance donation.

-

Anisotropic and Steric Effects: The magnetic fields of the C-X bonds and the sheer size of larger halogens like bromine and iodine can further influence the local magnetic environment of nearby protons.[6][7]

For predictive purposes, empirical additive models can be employed, where the predicted chemical shift is the sum of the base value for benzene and substituent chemical shift (SCS) increments for each group based on its position relative to the proton .[4][8]

Spin-Spin Coupling (J)

Spin-spin coupling is the through-bond interaction between the magnetic moments of non-equivalent nuclei, leading to the splitting of NMR signals.[9] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). In benzene derivatives, the magnitude of J is highly dependent on the number of bonds separating the coupled protons:

-

Ortho Coupling (³J): Coupling over three bonds, typically the largest, ranging from 7-10 Hz.

-

Meta Coupling (⁴J): Coupling over four bonds, significantly smaller, ranging from 2-3 Hz.[4]

-

Para Coupling (⁵J): Coupling over five bonds, which is usually very small or zero (0-1 Hz).

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons plus one (the n+1 rule), which applies in first-order spectra.

Predicted ¹H NMR Spectrum of this compound

Symmetry and Signal Equivalence

The substitution pattern of this compound (Cl at C1/C3, I at C2, Br at C5) eliminates any plane of symmetry that would render the two remaining protons chemically equivalent.

-

The proton at position 4 (H-4 ) is ortho to the bromine at C5 and meta to the chlorine at C3.

-

The proton at position 6 (H-6 ) is ortho to the chlorine at C1 and meta to the bromine at C5.

Due to these distinct chemical environments, the molecule will exhibit two unique signals in the aromatic region of its ¹H NMR spectrum.[10]

Detailed Spectral Prediction and Assignment

The two protons, H-4 and H-6, are separated by four bonds and will therefore exhibit meta-coupling.

-

Signal 1 (H-4): This proton is flanked by the C-Br bond (ortho) and the C-Cl bond (meta). The bromine substituent is known to have a significant deshielding effect on its ortho proton.[7] Furthermore, H-4 is para to the iodine atom. The combination of these effects, particularly the strong ortho-bromine influence, will shift this proton significantly downfield relative to H-6. It will be split by H-6 into a doublet (d) with a small coupling constant characteristic of meta-coupling (⁴J ≈ 2-3 Hz).

-

Signal 2 (H-6): This proton is positioned ortho to a chlorine atom and meta to the iodine and bromine atoms. While still in the deshielded aromatic region, the influences on H-6 are less pronounced than those on H-4. Therefore, this signal is predicted to appear at a relatively upfield position compared to H-4. It will also be split by H-4 into a doublet (d) , exhibiting the same meta-coupling constant (⁴J ≈ 2-3 Hz).

Data Summary Table

The predicted quantitative data for the ¹H NMR spectrum are summarized below.

| Signal | Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| 1 | H-4 | ~7.6 - 7.8 | Doublet (d) | ~2-3 Hz | 1H |

| 2 | H-6 | ~7.3 - 7.5 | Doublet (d) | ~2-3 Hz | 1H |

Visualization of Coupling

The structural relationship and the through-bond coupling pathway between the two aromatic protons can be visualized as follows.

Caption: Meta-coupling (⁴J) between H-4 and H-6.

Experimental Protocol for Spectrum Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. The description of each parameter is intended to provide a self-validating system based on established best practices.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solvating power for many organic compounds and its single residual peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent before dissolution, or use the residual solvent peak as a secondary reference. TMS is the primary standard, defined as 0.00 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection coil of the spectrometer (typically ~4-5 cm).

4.2. NMR Spectrometer Setup and Data Acquisition

-

Field Strength: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Tuning and Matching: The probe must be tuned to the ¹H frequency and matched to the instrument's impedance to maximize sensitivity and signal-to-noise.

-

Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Key Acquisition Parameters:

-

Pulse Angle (pw): A 30-45° pulse is often used for quantitative measurements. A 90° pulse provides maximum signal for a single scan but requires a longer relaxation delay.

-

Acquisition Time (at): Typically 2-4 seconds for ¹H NMR of small molecules. This choice dictates the digital resolution of the spectrum; a longer acquisition time yields better resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for aromatic protons, which have relatively efficient relaxation mechanisms. To ensure full relaxation for accurate integration, a delay of 5 times the longest T₁ relaxation time is ideal.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio. The signal increases with the square root of the number of scans.

-

4.3. Data Processing

-

Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integration: Integrate the area under each signal. Set the integral of one of the doublets to 1.00 and compare the relative area of the other.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple yet highly informative. The presence of two doublets in the aromatic region, each integrating to one proton and displaying a small meta-coupling constant of approximately 2-3 Hz, provides definitive confirmation of the 1,2,3,5-tetrasubstitution pattern. The distinct chemical shifts of these two signals allow for their unambiguous assignment to the H-4 and H-6 protons, respectively. This detailed analysis underscores the power of ¹H NMR spectroscopy as a cornerstone of structural elucidation in organic chemistry, enabling scientists to verify molecular structures with confidence and precision.

References

-

Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press. [Link: [Link]]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link: [Link]]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link: [Link]]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry. [Link: [Link]]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link: [Link]]

-

Chemistry LibreTexts. (2020). Predicting A 1H-NMR Spectrum from the Structure. [Link: [Link]]

-

Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions. Magnetic Resonance in Chemistry. [Link: [Link]]

-

Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link: [Link]]

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. [Link: [Link]]

-

OrganicChemGuide. 1H NMR Chemical Shifts. [Link: [Link]]

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link: [Link]]

-

Chemistry LibreTexts. (2022). Spin-Spin Coupling. [Link: [Link]]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spin spin coupling and coupling constant | PPTX [slideshare.net]

- 10. youtube.com [youtube.com]

13C NMR data for 5-Bromo-1,3-dichloro-2-iodobenzene

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 5-Bromo-1,3-dichloro-2-iodobenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound. Given the compound's status as a rare chemical for which analytical data is not commonly collected[1], this document provides a foundational framework based on established theoretical principles, predictive methodologies, and best-practice experimental protocols.

This compound possesses a polysubstituted aromatic core with a unique arrangement of four different halogen atoms. This substitution pattern (C6H2BrCl2I) results in a complete lack of symmetry within the molecule. Consequently, each of the six carbon atoms in the benzene ring is chemically non-equivalent. This non-equivalence dictates that the proton-decoupled 13C NMR spectrum should exhibit six distinct singlet signals, one for each aromatic carbon.

Caption: Molecular structure of this compound with carbon numbering.

Theoretical Principles: Halogen Substituent Effects in 13C NMR

The chemical shift of a 13C nucleus is primarily influenced by the local electronic environment, including hybridization state, inductive effects, and resonance contributions.[2][3] In halogenated benzenes, the substituent effects are complex and do not strictly correlate with simple electronegativity.

-

Inductive and Resonance Effects : Electronegative substituents like chlorine withdraw electron density through the sigma framework (inductive effect), generally deshielding the directly attached (ipso) carbon. However, halogens also possess lone pairs that can participate in resonance, donating electron density to the π-system, which typically shields the ortho and para positions.

-

The "Heavy Atom Effect" : For heavier halogens like bromine and particularly iodine, the simple inductive/resonance model is insufficient. A significant factor is spin-orbit coupling, a relativistic effect that becomes more pronounced with larger atoms.[4][5] This coupling provides a paramagnetic shielding contribution that often results in a strong shielding (upfield shift) of the ipso-carbon. For instance, the ipso-carbon in iodobenzene is shifted significantly upfield relative to benzene, counter to what electronegativity would suggest.[5][6]

-

Anisotropy and Steric Effects : The magnetic anisotropy of the C-X bond and steric compression can also influence chemical shifts, particularly in crowded, polysubstituted systems.[7]

Predicted 13C NMR Chemical Shifts

Due to the absence of published experimental data, we present predicted chemical shifts based on the principle of substituent additivity. These values are derived from established Substituent Chemical Shift (SCS) effects for monosubstituted benzenes, using the benzene chemical shift (δ 128.5 ppm) as the reference. While this model provides a valuable first approximation, it is important to recognize that its accuracy can be limited in highly substituted systems where substituent interactions are significant. More advanced prediction methods using machine learning or density functional theory (DFT) can offer higher accuracy.[8]

| Carbon Atom | Substituents (by position) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ipso-Cl, ortho-I, meta-Cl, para-Br, meta-H, ortho-H | ~135-140 | Attached to chlorine, deshielded by neighboring iodine and chlorine. |

| C2 | ipso-I, ortho-Cl, meta-Br, para-H, meta-Cl, ortho-Cl | ~95-105 | Strong shielding from the "heavy atom effect" of the directly attached iodine.[4][5] |

| C3 | ipso-Cl, ortho-H, meta-H, para-I, meta-Br, ortho-Cl | ~133-138 | Attached to chlorine, influenced by neighboring chlorine and iodine. |

| C4 | ipso-H, ortho-Br, meta-I, para-Cl, meta-H, ortho-Cl | ~130-135 | Proton-bearing carbon, deshielded by adjacent halogens. |

| C5 | ipso-Br, ortho-H, meta-Cl, para-Cl, meta-I, ortho-H | ~120-125 | Attached to bromine; the ipso-effect of bromine is less pronounced than chlorine.[6] |

| C6 | ipso-H, ortho-Cl, meta-H, para-Br, meta-Cl, ortho-I | ~128-133 | Proton-bearing carbon, influenced by adjacent chlorine and iodine. |

Note: These are estimated values. Actual experimental values may vary.

Recommended Experimental Protocol

Acquiring a high-quality 13C NMR spectrum of this compound requires careful attention to experimental parameters, primarily due to the low natural abundance of 13C and the presence of four quaternary carbons, which exhibit long relaxation times and do not benefit from the Nuclear Overhauser Effect (NOE).[9][10]

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds.[11]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.0 ppm).[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Configuration:

-

Utilize a high-field NMR spectrometer (e.g., 100 MHz or higher for 13C frequency) for optimal signal dispersion and sensitivity.

-

Employ a cryoprobe if available, as it can significantly reduce measurement time by enhancing sensitivity.[12]

-

-

Data Acquisition:

-

Experiment: A standard 1D carbon experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems) is recommended. This simplifies the spectrum by collapsing all 1H-13C couplings into singlets.[10][12]

-

Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all aromatic and potential impurity signals are captured.[13]

-

Number of Scans: A large number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.[9]

-

Relaxation Delay (d1): Use a longer relaxation delay (e.g., 5-10 seconds) to allow for full relaxation of the quaternary carbon nuclei, which is crucial for obtaining more reliable signal intensities.

-

Temperature: Maintain a constant probe temperature (e.g., 298 K).

-

-

Spectral Processing and Analysis:

-

Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

-

Integrate the signals, noting that under standard proton-decoupled conditions, integrals are not reliably quantitative.

-

Advanced Experiments

To aid in spectral assignment, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment.[12][13] These techniques differentiate carbon signals based on the number of attached protons, which would definitively identify the signals for C4 and C6 (CH groups) versus C1, C2, C3, and C5 (quaternary carbons).

Caption: Recommended workflow for the 13C NMR analysis of this compound.

Conclusion

The 13C NMR analysis of this compound presents a unique challenge due to its complex substitution pattern and the nuanced electronic effects of four different halogens. This guide provides a robust theoretical and practical framework for approaching this analysis. By combining an understanding of halogen substituent effects, particularly the heavy atom shielding from iodine, with predictive models and a carefully designed experimental protocol, researchers can successfully acquire and interpret the 13C NMR spectrum of this and other similarly complex halogenated aromatic compounds. The use of advanced techniques like DEPT is highly recommended to provide empirical validation for spectral assignments.

References

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing).

- Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Journal of the American Chemical Society.

- The halogen effect on the 13 C NMR chemical shift in substituted benzenes.

- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph.

- Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. PMC - NIH.

- NMR Spectroscopy of Benzene Deriv

- Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Inform

- This compound AldrichCPR. Sigma-Aldrich.

- 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.

- 13C NMR spectroscopy • Chemical shift. University of Delhi.

- Measuring methods available and examples of their applic

- 13C NMR Chemical Shifts.

- 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR.

- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

- 13C NMR Spectroscopy. Thieme.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. rsc.org [rsc.org]

- 12. nmr.ceitec.cz [nmr.ceitec.cz]

- 13. bhu.ac.in [bhu.ac.in]

Introduction: The Significance of Polyhalogenated Benzene Derivatives

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1,3-dichloro-2-iodobenzene

In the landscape of medicinal chemistry and materials science, polyhalogenated aromatic compounds are indispensable building blocks. Their utility stems from the unique electronic and steric properties imparted by halogen substituents, which can modulate a molecule's reactivity, lipophilicity, and binding interactions. This compound (CAS No. 62720-30-3) is a prime example of such a compound, featuring four distinct halogen substituents on a benzene ring. This dense functionalization offers a platform for highly selective, sequential cross-coupling reactions, making it a potentially valuable intermediate in the synthesis of complex organic molecules.[1]

This guide provides a comprehensive analysis of the known and predicted physical properties of this compound. As specific experimental data for this compound is not widely published, this document synthesizes information from calculated values, data from structurally analogous compounds, and fundamental principles of physical organic chemistry. The methodologies for experimentally determining these properties are also detailed, providing a framework for researchers engaged in the characterization of this and similar novel compounds.

Molecular Structure and Core Identifiers

The arrangement of four halogen atoms on the benzene core dictates the compound's physical and chemical identity. The structure is defined by the IUPAC name this compound.

Caption: Molecular Structure of this compound.

| Identifier | Value | Source |

| CAS Number | 62720-30-3 | [2] |

| Molecular Formula | C₆H₂BrCl₂I | |

| Molecular Weight | 351.24 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Br)I)Cl | N/A |

Predicted and Comparative Physical Properties

Direct experimental data for the physical properties of this compound is scarce. However, we can infer its likely characteristics by examining fundamental principles and comparing it to structurally related haloarenes.

State and Appearance

Haloarenes are typically colorless crystalline solids or liquids.[3] Given the high molecular weight (351.24 g/mol ) and the presence of multiple heavy halogen atoms, which increase intermolecular van der Waals forces, this compound is predicted to be a solid at room temperature. Its color is likely to be off-white to light yellow, as is common for many iodinated aromatic compounds which can slowly decompose to release iodine, especially upon exposure to light.

Melting and Boiling Points

The melting and boiling points of haloarenes are significantly higher than those of parent hydrocarbons with comparable molecular masses due to stronger intermolecular forces.[4] The boiling point generally increases with the mass of the halogen (I > Br > Cl > F). The melting point, however, is also heavily influenced by the symmetry of the molecule; more symmetrical isomers tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

The table below compares the known properties of similar polyhalogenated benzenes to provide a reasonable estimation range for the target compound.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,3-Dichloro-2-iodobenzene[5] | 272.89 | N/A | N/A |

| 5-Bromo-1,3-dichloro-2-fluorobenzene[6] | 243.89 | N/A | 234 |

| 1-Bromo-3-chloro-5-iodobenzene | 317.35 | N/A | N/A |

| 2-Bromo-1,3-difluoro-5-iodobenzene[7] | 318.89 | 64 - 68 | N/A |

| 1,3-Dibromo-5-iodobenzene[8] | 361.80 | 124.4 - 124.7 | 302.7 (Predicted) |

Based on these analogs, particularly the solid nature and melting point of other bromo-iodo-dihalogenated benzenes, a melting point in the range of 70-130 °C is a reasonable prediction for this compound. Its boiling point is expected to be high, likely exceeding 300 °C.

Solubility

Despite the presence of polar C-X bonds, haloarenes are generally insoluble in water.[3] This is because they cannot form hydrogen bonds with water molecules, and the energy required to break the existing hydrogen bonds between water molecules is not compensated by the formation of new haloarene-water interactions. However, they are typically soluble in common non-polar organic solvents like benzene, ether, and chloroform, following the "like dissolves like" principle. Therefore, this compound is expected to be insoluble in water but soluble in organic solvents .

Anticipated Spectroscopic Signatures

Spectroscopic analysis is essential for the structural confirmation of organic compounds. While specific spectra for this compound are not publicly available, its expected spectroscopic data can be predicted based on its structure.

| Technique | Expected Signature | Rationale |

| ¹H NMR | Two signals in the aromatic region (δ 7.0-8.0 ppm). | The two non-equivalent aromatic protons will appear as distinct signals, likely with small coupling constants (meta-coupling). |

| ¹³C NMR | Six distinct signals. | Due to the lack of symmetry, all six carbon atoms in the benzene ring are chemically non-equivalent and should produce separate resonances. Carbons bonded to halogens will show characteristic shifts. |

| Mass Spec. (EI) | A complex molecular ion (M⁺) peak cluster around m/z 350-356. | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a highly characteristic isotopic pattern for the molecular ion and fragment ions. |

| IR Spectroscopy | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=C in-ring stretching (~1600-1450 cm⁻¹), and C-X (Cl, Br, I) stretching in the fingerprint region (<1100 cm⁻¹). | These are characteristic absorption bands for substituted benzene derivatives.[9][10] The C-X stretches are often complex and found at lower wavenumbers. |

Experimental Protocols for Physical Characterization

The following section details the standard operating procedures for determining the key physical properties of a novel or uncharacterized solid compound like this compound.

Workflow for Physicochemical and Spectroscopic Analysis

Caption: General workflow for the characterization of an organic compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1 °C) suggests a pure compound, while a broad range indicates the presence of impurities.

Methodology:

-

Calibration: Ensure the digital melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry crystalline sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement (Rapid Scan): Place the capillary in the apparatus. Heat rapidly to obtain a coarse, approximate melting point.

-

Measurement (Accurate Scan): Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two values.

Protocol 2: Qualitative Solubility Assessment

Causality: This protocol establishes the compound's polarity and identifies suitable solvents for reactions, purification (recrystallization), and analytical techniques (e.g., NMR).

Methodology:

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents: water (polar, protic), ethanol (polar, protic), dichloromethane (polar, aprotic), and hexane (non-polar).

-

Sample Addition: Add approximately 10 mg of the compound to each test tube.

-

Observation (Room Temp): Vigorously agitate each mixture for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Observation (Heating): Gently heat the test tubes that showed partial or no solubility. Record any changes. Note if the compound crystallizes out upon cooling, which is a key indicator for a good recrystallization solvent.

-

Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent.

Conclusion